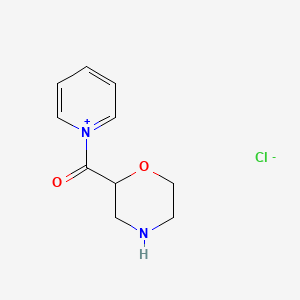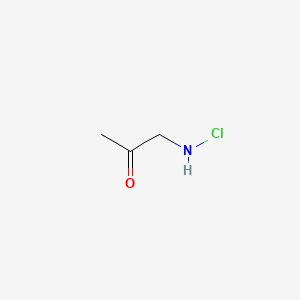
1-(Chloroamino)acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloroamino)acetone is an organic compound with the molecular formula C3H6ClNO. It is a colorless liquid that is primarily used in chemical research and industrial applications. The compound is known for its reactivity and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Chloroamino)acetone can be synthesized through the reaction of chloroacetone with ammonia. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows: [ \text{CH}_3\text{COCH}_2\text{Cl} + \text{NH}_3 \rightarrow \text{CH}_3\text{COCH}_2\text{NH}_2\text{Cl} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with optimized conditions for higher yield and purity. The process may include additional purification steps such as distillation and crystallization to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloroamino)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert this compound to amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Amines, alcohols.
Substitution: Azides, cyanides.
Applications De Recherche Scientifique
1-(Chloroamino)acetone is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis to create complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(Chloroamino)acetone involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
Chloroacetone: Similar in structure but lacks the amino group.
Aminoacetone: Similar but lacks the chloro group.
Chloroacetamide: Contains a chloro group and an amide functional group.
Uniqueness: 1-(Chloroamino)acetone is unique due to the presence of both chloro and amino functional groups, which provide it with distinct reactivity and versatility in chemical reactions. This dual functionality allows it to participate in a wide range of synthetic transformations, making it valuable in research and industrial applications.
Propriétés
Numéro CAS |
71501-36-5 |
|---|---|
Formule moléculaire |
C3H6ClNO |
Poids moléculaire |
107.54 g/mol |
Nom IUPAC |
1-(chloroamino)propan-2-one |
InChI |
InChI=1S/C3H6ClNO/c1-3(6)2-5-4/h5H,2H2,1H3 |
Clé InChI |
ZKOVFYBOFORKOK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CNCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


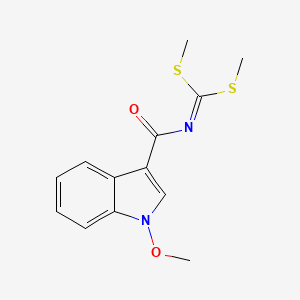
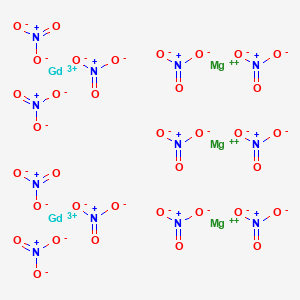
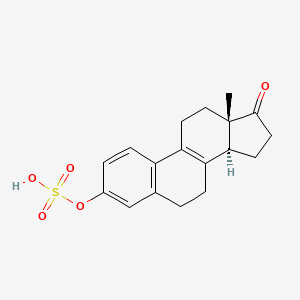
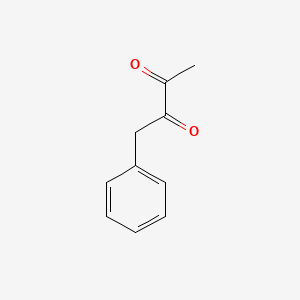
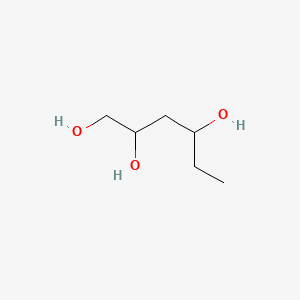
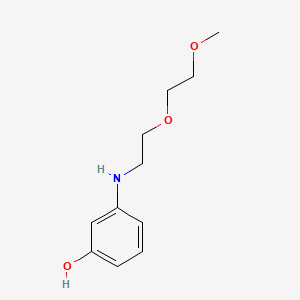
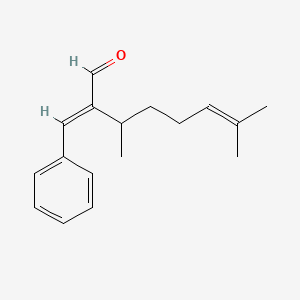
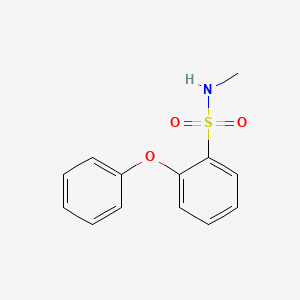
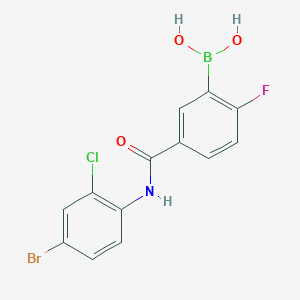
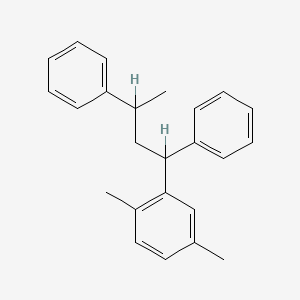
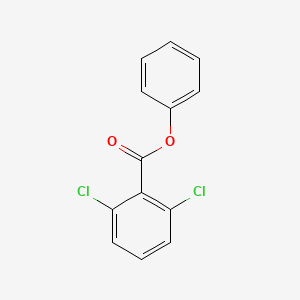
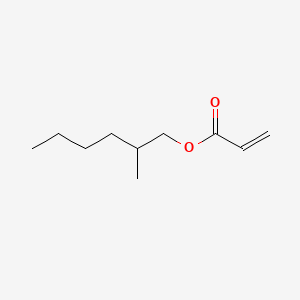
![1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene](/img/structure/B12655877.png)
